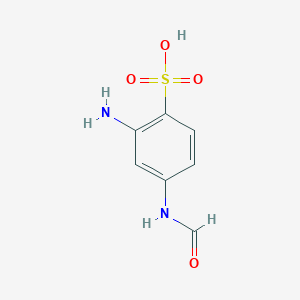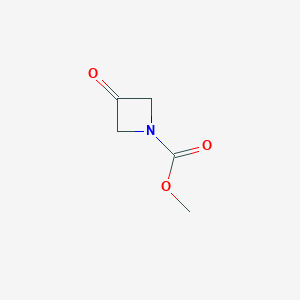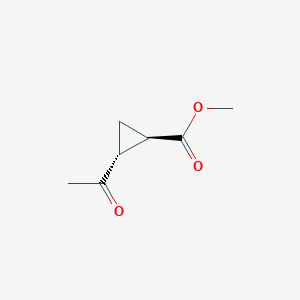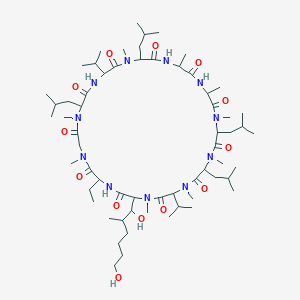
Coelenterazina f
Descripción general
Descripción
Coelenterazine f is a useful research compound. Its molecular formula is C26H20FN3O2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coelenterazine f suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coelenterazine f including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sistemas Bioluminiscentes
La coelenterazina f es un componente clave en el funcionamiento de los sistemas bioluminiscentes en la mayoría de los organismos marinos conocidos . La reacción de oxidación de la this compound, catalizada por la luciferasa, forma la base de estos sistemas . A pesar de la diversidad en las estructuras y los mecanismos de funcionamiento, estas enzimas pueden unirse en un grupo común llamado luciferasas dependientes de coelenterazina .
Herramientas Analíticas
Las luciferasas dependientes de coelenterazina, que incluyen la this compound, se han desarrollado como reporteros altamente sensibles en análisis . Se consideran una herramienta analítica poderosa capaz de resolver una amplia gama de problemas de investigación y aplicación .
Aplicaciones Biomédicas
La this compound se usa en la investigación biomédica, particularmente en el desarrollo de formas recombinantes de la proteína verde fluorescente (GFP) con propiedades mejoradas .
Desarrollo de Análogos Sintéticos
La investigación dirigida a la creación de luciferasas artificiales y análogos sintéticos de this compound con nuevas propiedades únicas ha llevado al desarrollo de nuevos métodos analíticos experimentales .
Sistemas de Ensayo Comerciales
La disponibilidad comercial de muchos sistemas de ensayo listos para usar basados en luciferasas dependientes de coelenterazina, incluida la this compound, también es importante al elegirlos por parte de los usuarios primerizos .
Áreas de Investigación Biológica
Los sistemas bioluminiscentes en consideración, que incluyen la this compound, se aplicaron con éxito en diversas áreas de investigación biológica .
Mecanismo De Acción
Target of Action
Coelenterazine f, a derivative of Coelenterazine, is a luminophore found in many aquatic organisms . It serves as the substrate for several luciferases, including Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins like aequorin and obelin . These proteins are the primary targets of Coelenterazine f .
Mode of Action
The mode of action of Coelenterazine f involves its oxidation by the target luciferases in the presence of molecular oxygen . This oxidation process results in the production of high-energy intermediate products and the emission of blue light with a wavelength ranging from 450 to 480 nm . This bioluminescence reaction is initiated by the binding of calcium ions to the EF-hand Ca2±binding loops on the surface of a protein molecule, causing small conformational changes within the internal cavity of the protein .
Biochemical Pathways
The biochemical pathways affected by Coelenterazine f are primarily related to bioluminescence. The compound plays a crucial role in the generation of bioluminescent signals in various marine organisms . The bioluminescence reaction of Coelenterazine f is used in various biological research areas, confirming its role as a powerful analytical tool .
Result of Action
The result of the action of Coelenterazine f is the emission of bioluminescence. This bioluminescence is used in various applications, including the detection of calcium ion levels in living cells or tissues, chemiluminescent detection of superoxide and peroxynitrite anions (reactive oxygen species, ROS), gene reporter gene detection, in vivo animal detection, ELISA, and bioluminescent resonance energy transfer (BRET) for protein interaction research, and high-throughput screening (HTS) for drug discovery .
Action Environment
The action of Coelenterazine f is influenced by environmental factors. For instance, it is unstable when exposed to air, moisture, or any oxidizing agent . It’s recommended to store Coelenterazine f in a completely freeze-dried state under inert gas, sealed, and kept in the dark at -20°C or -70°C for long-term storage . Even a small amount of air in the tube can slowly oxidize Coelenterazine f over time, potentially affecting its activity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Coelenterazine f participates in biochemical reactions catalyzed by luciferases . These enzymes, which include Renilla luciferase and Gaussia luciferase, oxidize coelenterazine f, leading to the emission of light . This process is utilized in a variety of analytical systems in vitro and in vivo due to the availability, stability, and high quantum yield of the reactions .
Cellular Effects
Coelenterazine f influences various cellular processes. Its oxidation by luciferases results in bioluminescence, which can be used to monitor dynamic changes in gene expression and transcription . Furthermore, it has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits .
Molecular Mechanism
The molecular mechanism of action of coelenterazine f involves its oxidation by luciferases . This reaction, which is dependent on the presence of molecular oxygen, results in the emission of light . The intensity of the bioluminescence is directly proportional to the concentration of the protein .
Metabolic Pathways
Coelenterazine f is involved in the metabolic pathways of bioluminescence. It is biosynthesized by certain marine organisms, such as copepods, and is then transferred to other organisms through trophic chains .
Subcellular Localization
It is known that the bioluminescence caused by the oxidation of coelenterazine f can be used to monitor protein interactions and localization in a physiological setting in real time .
Propiedades
IUPAC Name |
8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQQZHHXCOKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376388 | |
| Record name | Coelenterazine f | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123437-16-1 | |
| Record name | Coelenterazine f | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What organisms are known to utilize Coelenterazine f for bioluminescence, and are there any specific characteristics of this molecule that make it suitable for this purpose?
A1: [] Coelenterazine f is a known bioluminescent substrate for Aequorea macrodactyla, a common jellyfish species found in the East China Sea. While the provided abstract doesn't delve into the specific characteristics of Coelenterazine f that make it suitable for bioluminescence, it does highlight its role in this process within the jellyfish species. Further research would be needed to explore the structural features and mechanisms that enable Coelenterazine f to participate in bioluminescent reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)







